![molecular formula C15H10Cl2O4 B6410968 2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)benzoic acid, 95% CAS No. 1261917-35-4](/img/structure/B6410968.png)
2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)benzoic acid, 95%
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Overview
Description
2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)benzoic acid is a chemical compound . It is a benzoic acid derivative with two chlorine atoms and a methoxycarbonyl group attached to the phenyl ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for the synthesis of a family of promising SGLT2 inhibitors, was prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . Another study reported the catalytic protodeboronation of pinacol boronic esters, which could be relevant to the synthesis of 2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)benzoic acid .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It has a benzoic acid core (a benzene ring attached to a carboxylic acid group), with chlorine atoms at the 2nd and 5th positions of the benzene ring. Additionally, there is a methoxycarbonyl group (a carbonyl group attached to a methoxy group) at the 4th position .Scientific Research Applications
Reactions at the Benzylic Position
This compound, due to its benzylic position, can undergo various reactions . These include free radical bromination, nucleophilic substitution, and oxidation . The benzylic position can be resonance stabilized, making it a favorable site for these reactions .
Synthesis of Complexes
Similar compounds have been used in the synthesis of complexes with various metal ions . For example, 4-chloro-2-methoxybenzoic acid anion has been used to investigate complexes with Mn 2+, Co 2+, Ni 2+, Cu 2+ and Zn 2+ . It’s possible that 2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)benzoic acid could be used in a similar manner.
Synthesis of Benzoates
5-Chloro-2-methoxybenzoic acid has been used in the synthesis of 5-chloro-2-methoxybenzoates of La (III), Ga (III) and Lu (III) . Given the structural similarity, 2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)benzoic acid could potentially be used in a similar way.
Chemical Synthesis Studies
2-Chloro-5-(methylthio)benzoic acid has been used in chemical synthesis studies . Given the structural similarities, 2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)benzoic acid could potentially be used in similar studies.
Occupational Health Studies
Compounds with similar structures have been used in occupational health studies . For example, 3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)-benzoic acid has been used to investigate occupational asthma, rhinitis, and contact urticaria . It’s possible that 2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)benzoic acid could be used in similar studies.
Safety and Hazards
The safety data sheet for a similar compound, 2-Chloro-5-(trifluoromethyl)benzoic acid, indicates that it is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .
Mechanism of Action
Target of Action
It’s worth noting that benzoic acid derivatives are often used in the synthesis of a variety of pharmaceutical compounds . They can interact with a wide range of biological targets depending on their specific chemical structure and the presence of functional groups .
Mode of Action
Benzoic acid derivatives are known to interact with their targets through various mechanisms, including binding to active sites, inhibiting enzymatic activity, or modulating receptor function . The presence of the chloro and methoxycarbonyl groups in the phenyl rings of this compound could potentially influence its interaction with its targets.
Biochemical Pathways
Benzoic acid derivatives are known to be involved in a wide range of biochemical pathways, depending on their specific targets . For instance, they can be involved in pathways related to inflammation, pain perception, and microbial growth inhibition .
Pharmacokinetics
Benzoic acid derivatives are generally well absorbed and can be distributed throughout the body . They are often metabolized in the liver, where they can be conjugated to glycine and excreted as hippuric acid .
properties
IUPAC Name |
2-chloro-5-(4-chloro-3-methoxycarbonylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O4/c1-21-15(20)11-7-9(3-5-13(11)17)8-2-4-12(16)10(6-8)14(18)19/h2-7H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DISFXPUJIQLMNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC(=C(C=C2)Cl)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20692047 |
Source
|
Record name | 4,4'-Dichloro-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20692047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)benzoic acid | |
CAS RN |
1261917-35-4 |
Source
|
Record name | 4,4'-Dichloro-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20692047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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